

Structural Elucidation of Dimethyl Tetrahydropyran-4,4-dicarboxylate: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Dimethyl Tetrahydropyran-4,4-dicarboxylate*

Cat. No.: *B123302*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural elucidation of **Dimethyl tetrahydropyran-4,4-dicarboxylate**. Given the limited availability of published experimental data for this specific compound, this document outlines the predicted spectroscopic characteristics based on its known structure and analogous compounds. It also proposes a detailed experimental protocol for its synthesis, adapted from established procedures for similar molecules.

Compound Overview

Dimethyl tetrahydropyran-4,4-dicarboxylate is a diester derivative of tetrahydropyran. Its structure features a central tetrahydropyran ring with two methyl ester groups attached to the C4 position. This gem-dicarboxylate motif makes it a valuable building block in organic synthesis, potentially for the introduction of sterically hindered functionalities or as a precursor to other complex cyclic systems.

Physical and Chemical Properties:

Property	Value
Molecular Formula	C ₉ H ₁₄ O ₅
Molecular Weight	202.21 g/mol
CAS Number	149777-00-4
Appearance	Colorless to almost clear liquid
Density	1.18 g/cm ³
Refractive Index (n _{20D})	1.4530 to 1.4560

Proposed Synthesis

A plausible synthetic route to **Dimethyl tetrahydropyran-4,4-dicarboxylate** involves the reaction of dimethyl malonate with bis(2-chloroethyl) ether in the presence of a base. This method is an adaptation of the known synthesis for the corresponding diethyl ester.

Experimental Protocol: Synthesis of Dimethyl Tetrahydropyran-4,4-dicarboxylate

Materials:

- Dimethyl malonate
- Bis(2-chloroethyl) ether
- Anhydrous potassium carbonate (K₂CO₃)
- Tetrabutylammonium bromide (TBAB)
- Anhydrous N,N-Dimethylformamide (DMF)
- Diethyl ether
- Saturated aqueous sodium bicarbonate (NaHCO₃) solution
- Brine (saturated aqueous NaCl solution)

- Anhydrous magnesium sulfate (MgSO_4)

Procedure:

- Reaction Setup: To a flame-dried round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add anhydrous DMF.
- Addition of Reagents: To the DMF, add dimethyl malonate, bis(2-chloroethyl) ether, anhydrous potassium carbonate, and a catalytic amount of tetrabutylammonium bromide.
- Reaction: Heat the reaction mixture to reflux (approximately 80-90 °C) and maintain for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
- Workup: After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.
- Extraction: Transfer the filtrate to a separatory funnel and dilute with diethyl ether. Wash the organic layer sequentially with water, saturated aqueous NaHCO_3 solution, and brine.
- Drying and Concentration: Dry the organic layer over anhydrous MgSO_4 , filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
- Purification: Purify the crude product by vacuum distillation or column chromatography on silica gel to obtain pure **Dimethyl tetrahydropyran-4,4-dicarboxylate**.

Structural Elucidation via Spectroscopic Methods

The following sections detail the predicted spectroscopic data that would confirm the structure of **Dimethyl tetrahydropyran-4,4-dicarboxylate**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ^1H NMR Spectrum (400 MHz, CDCl_3):

The ^1H NMR spectrum is expected to show three distinct signals corresponding to the three types of protons in the molecule.

- $\delta \sim 3.75$ ppm (singlet, 6H): This signal corresponds to the six equivalent protons of the two methoxy (-OCH₃) groups of the esters. The singlet multiplicity is due to the absence of adjacent protons.
- $\delta \sim 3.80$ ppm (triplet, 4H): This triplet is attributed to the four equivalent protons on the carbons adjacent to the ring oxygen (C2 and C6). The triplet splitting pattern would arise from coupling to the two adjacent protons on C3 and C5.
- $\delta \sim 2.10$ ppm (triplet, 4H): This triplet corresponds to the four equivalent protons on the carbons adjacent to the quaternary carbon (C3 and C5). The triplet multiplicity is due to coupling with the adjacent protons on C2 and C6.

Predicted ¹³C NMR Spectrum (100 MHz, CDCl₃):

The proton-decoupled ¹³C NMR spectrum is predicted to show four signals, consistent with the four unique carbon environments in the molecule.

- $\delta \sim 171$ ppm: This signal in the downfield region is characteristic of the carbonyl carbons (C=O) of the two equivalent ester groups.
- $\delta \sim 66$ ppm: This signal corresponds to the two equivalent carbons of the tetrahydropyran ring bonded to the oxygen atom (C2 and C6).
- $\delta \sim 53$ ppm: This signal is attributed to the two equivalent methoxy carbons (-OCH₃).
- $\delta \sim 52$ ppm: The quaternary carbon (C4) bearing the two ester groups is expected to appear at this chemical shift.
- $\delta \sim 33$ ppm: This signal corresponds to the two equivalent methylene carbons in the tetrahydropyran ring adjacent to the quaternary center (C3 and C5).

Infrared (IR) Spectroscopy

The IR spectrum will provide key information about the functional groups present.

- $\sim 2960\text{-}2850\text{ cm}^{-1}$: C-H stretching vibrations of the methylene and methyl groups.

- $\sim 1735 \text{ cm}^{-1}$: A strong, sharp absorption band characteristic of the C=O stretching of a saturated aliphatic ester.[1][2]
- $\sim 1250\text{--}1100 \text{ cm}^{-1}$: Strong C-O stretching vibrations associated with the ester and the ether linkages.[1][3]

Mass Spectrometry (MS)

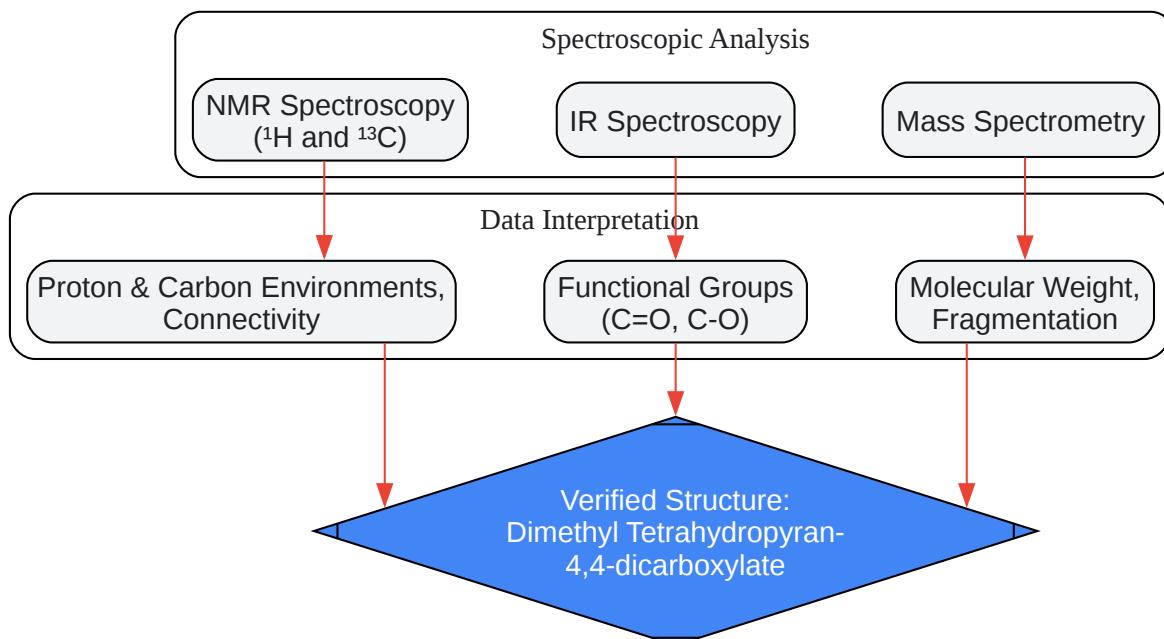
Mass spectrometry will confirm the molecular weight and can provide structural information through fragmentation patterns.

- Molecular Ion (M^+): A peak at $\text{m/z} = 202$, corresponding to the molecular weight of the compound ($\text{C}_9\text{H}_{14}\text{O}_5$).
- Key Fragmentation Patterns:
 - Loss of a methoxy group ($-\text{OCH}_3$) to give a fragment at $\text{m/z} = 171$.
 - Loss of a carbomethoxy group ($-\text{COOCH}_3$) to give a fragment at $\text{m/z} = 143$.
 - Cleavage of the tetrahydropyran ring can lead to various smaller fragments.

Summary of Predicted Spectroscopic Data

The following table summarizes the predicted quantitative data for the structural elucidation of **Dimethyl tetrahydropyran-4,4-dicarboxylate**.

Spectroscopic Method	Predicted Data	Assignment
^1H NMR (CDCl_3)	$\delta \sim 3.75$ (s, 6H)	2 x -OCH ₃
$\delta \sim 3.80$ (t, 4H)	-CH ₂ -O-CH ₂ - (C2-H, C6-H)	
$\delta \sim 2.10$ (t, 4H)	-CH ₂ -C(COOR) ₂ -CH ₂ - (C3-H, C5-H)	
^{13}C NMR (CDCl_3)	$\delta \sim 171$ ppm	2 x C=O
$\delta \sim 66$ ppm	C2, C6	
$\delta \sim 53$ ppm	2 x -OCH ₃	
$\delta \sim 52$ ppm	C4	
$\delta \sim 33$ ppm	C3, C5	
IR (neat)	$\sim 1735 \text{ cm}^{-1}$ (strong)	C=O stretch (ester)
$\sim 1250\text{-}1100 \text{ cm}^{-1}$ (strong)	C-O stretch (ester and ether)	
Mass Spectrometry (EI)	m/z = 202	Molecular Ion (M^+)
m/z = 171	[M - OCH ₃] ⁺	
m/z = 143	[M - COOCH ₃] ⁺	


Workflow and Logic Diagrams

The following diagrams illustrate the proposed synthesis and the logical workflow for the structural elucidation of **Dimethyl tetrahydropyran-4,4-dicarboxylate**.

[Click to download full resolution via product page](#)

Proposed synthetic pathway for **Dimethyl tetrahydropyran-4,4-dicarboxylate**.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 12.6 Infrared Spectra of Some Common Functional Groups – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. spectroscopyonline.com [spectroscopyonline.com]
- To cite this document: BenchChem. [Structural Elucidation of Dimethyl Tetrahydropyran-4,4-dicarboxylate: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b123302#dimethyl-tetrahydropyran-4-4-dicarboxylate-structural-elucidation>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com